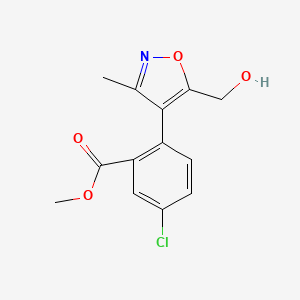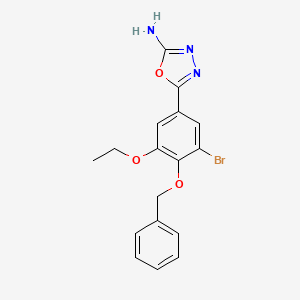![molecular formula C22H18N2O3 B11784136 6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina es un complejo compuesto orgánico que se caracteriza por sus singulares características estructurales. Pertenece a la clase de derivados de fenantrolina, que son conocidos por sus diversas aplicaciones en varios campos de la ciencia y la industria. La presencia de un grupo metoxifenil y un anillo dioxolo fusionado al núcleo de fenantrolina imparte propiedades químicas distintas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina típicamente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de fenantrolina, seguido de la introducción del grupo metoxifenil y el anillo dioxolo. Los pasos clave incluyen:
Formación del núcleo de fenantrolina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados como orto-diaminas y dicetonas.
Introducción del grupo metoxifenil: Este paso a menudo implica reacciones de sustitución aromática electrófila utilizando derivados de metoxibenceno.
Formación del anillo dioxolo: Esto se puede lograr mediante reacciones de ciclización que involucran dioles y reactivos apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Agentes halogenantes como bromo o cloro, y nucleófilos como aminas o tioles.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados dihidro.
Sustitución: Varios derivados de fenantrolina sustituidos.
Aplicaciones Científicas De Investigación
6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales, que se estudian por sus propiedades catalíticas.
Biología: Se investiga por su potencial como intercalador de ADN, que puede ser útil en el estudio de las interacciones ADN-proteína.
Medicina: Se explora por sus propiedades anticancerígenas debido a su capacidad de interactuar con el ADN e inhibir la proliferación celular.
Industria: Se utiliza en el desarrollo de materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Mecanismo De Acción
El mecanismo de acción de 6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina implica su interacción con objetivos moleculares como el ADN y las proteínas. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función. Esta intercalación puede inhibir los procesos de replicación y transcripción, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Además, el compuesto puede formar complejos de coordinación con iones metálicos, que pueden catalizar varias reacciones bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Fenantrolina: Un análogo más simple sin los grupos metoxifenil y dioxolo.
4-Metoxifenil-fenantrolina: Carece del anillo dioxolo.
2,2-Dimetil-[1,3]dioxolo[4,5-f]fenantrolina: Carece del grupo metoxifenil.
Singularidad
6-(4-Metoxifenil)-2,2-dimetil-[1,3]dioxolo[4,5-f][1,10]fenantrolina es única debido a la combinación del grupo metoxifenil y el anillo dioxolo fusionado al núcleo de fenantrolina. Esta estructura única imparte propiedades electrónicas y estéricas distintas, mejorando su capacidad de interactuar con moléculas biológicas e iones metálicos, convirtiéndola en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C22H18N2O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C22H18N2O3/c1-22(2)26-20-15-5-4-12-23-18(15)19-16(21(20)27-22)10-11-17(24-19)13-6-8-14(25-3)9-7-13/h4-12H,1-3H3 |
Clave InChI |
VSAAMBARHYSXPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)








![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)
